molecular formula C14H23NO4 B2484147 6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid CAS No. 2228127-33-9

6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid

Cat. No.: B2484147
CAS No.: 2228127-33-9
M. Wt: 269.341
InChI Key: CKVRHGHNZASKIQ-UHFFFAOYSA-N
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Description

6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid is a spirocyclic compound featuring a bicyclic structure with a six-membered azaspiro ring fused to a five-membered carbocyclic ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes. This compound is widely utilized in medicinal chemistry as a rigid scaffold to enforce specific conformational preferences in drug candidates, improving target binding and metabolic stability . Key physicochemical properties include a molecular weight of ~255.31 g/mol (based on analogous structures) and a purity ≥95% in commercial samples .

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-14(6-4-7-14)8-5-10(15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVRHGHNZASKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC2)CCC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxidation and Ring-Enlargement Strategy (Patent CN102659678B)

This method, detailed in Chinese Patent CN102659678B, employs a two-step sequence to construct the spirocyclic framework:

  • Formation of Intermediate VI :

    • Reactants : Compound II (presumed to be a cyclohexenone derivative) and Compound V (a Boc-protected amine precursor).
    • Conditions : The reaction is conducted in a polar aprotic solvent (e.g., tetrahydrofuran) at 0–25°C for 4–6 hours.
    • Mechanism : A conjugate addition followed by intramolecular cyclization forms the bicyclic intermediate VI.
  • Epoxidation and Ring-Enlargement :

    • Epoxidation : Intermediate VI is treated with a peracid (e.g., meta-chloroperbenzoic acid) in dichloromethane at −10°C to 0°C, yielding an epoxide.
    • Ring-Enlargement : The epoxide undergoes acid-catalyzed (e.g., trifluoroacetic acid) rearrangement at 50–60°C, expanding the cyclopropane ring to form the target spiro compound.

Yield : 70.7% overall.
Advantages :

  • Minimal side reactions due to controlled epoxidation conditions.
  • Scalable for industrial production.

Boc Protection and Spirocyclization (Patent CN116813529A)

While Patent CN116813529A focuses on a related spiro compound (6-tert-butoxycarbonyl-2-amino-6-azaspiro[3.4]octane), its Boc protection strategy is applicable to the target molecule:

  • Amine Protection :

    • The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in tetrahydrofuran at 0–5°C.
  • Spirocyclization :

    • A Michael addition-cyclization sequence between a γ-keto ester and a nitroalkene forms the spiro core.
    • Key Reagent : Trimethylaluminum facilitates the conjugate addition.

Yield : ~65% for analogous compounds.
Challenges :

  • Strict temperature control required to prevent Boc group cleavage.

Comparative Analysis of Methods

Method Key Steps Conditions Yield Scalability
Epoxidation (CN102659678B) Epoxidation, acid rearrangement Mild temps, polar solvents 70.7% High
Boc Protection (CN116813529A) Boc addition, cyclization Low temps, AlMe₃ catalyst ~65% Moderate
Radical Bicyclization (PMC) Radical initiation, tandem cyclization Et₃B, Bu₃SnH ≤67% Low

Optimal Method : The epoxidation route (CN102659678B) offers the highest yield and scalability, making it preferable for large-scale synthesis.

Mechanistic Insights

  • Epoxidation-Ring Enlargement :
    The epoxide intermediate undergoes acid-catalyzed ring-opening, followed by hydride shift and reclosure to form the spiro center. Computational studies suggest a chair-like transition state stabilizes the rearrangement.

  • Boc Protection : The Boc group shields the amine during cyclization, preventing unwanted protonation or side reactions.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemical Properties and Structure

6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid (CAS Number: 1823266-68-7) is characterized by its spirocyclic structure, which contributes to its biological activity and chemical reactivity. The compound's molecular formula is C14H23NO4, and it features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and solubility in organic solvents.

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including:

  • Amidation : The carboxylic acid can react with amines to form amides.
  • Esterification : It can be converted into esters, which are useful intermediates in organic synthesis.

Data Table: Chemical Transformations

Reaction TypeReagents UsedProducts Generated
AmidationAmine + Coupling AgentAmide Derivative
EsterificationAlcohol + Acid CatalystEster Derivative
ReductionReducing AgentAlcohol or Amine Derivative

Materials Science

Polymer Synthesis

The compound's reactive functional groups allow it to be used in the synthesis of polymers and copolymers. By incorporating this compound into polymer backbones, researchers can tailor material properties such as solubility, mechanical strength, and thermal stability.

Case Study: Biodegradable Polymers

Research has demonstrated the use of spirocyclic compounds in creating biodegradable polymers that have applications in drug delivery systems and tissue engineering. The incorporation of this compound could enhance the biocompatibility and degradation rates of such materials.

Analytical Chemistry

Use as a Reference Standard

Due to its well-defined structure, this compound can serve as a reference standard in analytical methods such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This application is crucial for the quality control of pharmaceutical products containing similar compounds.

Mechanism of Action

The mechanism of action of 6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid depends on its application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active compound. The spirocyclic structure can interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid
  • Structure : Features a spiro[3.4]octane system (six-membered azaspiro + four-membered carbocyclic ring).
2-(3,3-Dimethyloxan-2-yl)acetic acid
  • Structure : Lacks the spirocyclic system; instead, it has a tetrahydropyran ring linked to an acetic acid group.
  • Key Differences : Absence of spirocyclic rigidity results in greater conformational freedom, making it less suitable for enforcing bioactive conformations .
(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid
  • Structure : Stereospecific (S)-configuration at the spiro junction.
  • Key Differences : Chirality influences enantioselective interactions in drug-receptor binding, offering advantages in targeted therapies compared to racemic mixtures .

Spiro Ring Size and Strain

Compound Name Spiro System Ring Strain Molecular Weight (g/mol)
6-Azaspiro[3.5]nonane-7-carboxylic acid [3.5]nonane Moderate ~255.31
6-Azaspiro[2.5]octane-1-carboxylic acid [2.5]octane High ~238.29
5-Azaspiro[2.4]heptane-6-carboxylic acid [2.4]heptane Very High ~187.23
  • Trends: Smaller spiro systems (e.g., [2.4]heptane) exhibit higher strain, complicating synthesis and reducing stability. The [3.5]nonane system balances rigidity and synthetic feasibility .

Functional Group Positioning

  • 7-Carboxylic Acid vs. 2-Carboxylic Acid: In 7-carboxylic acid derivatives (e.g., target compound), the acid group is positioned distally from the Boc-protected amine, minimizing steric hindrance during coupling reactions . In 2-carboxylic acid analogs (e.g., 7-azaspiro[3.5]nonane-2-carboxylic acid), proximity to the spiro junction may limit reactivity in peptide synthesis .

Pharmacological Relevance

  • Target Compound : Employed in kinase inhibitors and GPCR modulators due to its balanced lipophilicity (cLogP ~1.8) and hydrogen-bonding capacity .
  • Spiro[5.5]undecane Derivatives : Larger rings enhance lipophilicity (cLogP ~2.5), making them suitable for CNS-targeted drugs but with reduced aqueous solubility .

Biological Activity

6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of azaspiro compounds, which have been studied for various biological activities, particularly in the context of drug design and development.

Chemical Structure and Properties

The molecular formula for this compound is C14H23NO4C_{14}H_{23}NO_{4}, with a molecular weight of approximately 269.34 g/mol. The compound features a spirocyclic structure that contributes to its biological activity, particularly in modulating receptor interactions.

Biological Activity Overview

Research indicates that compounds related to the azaspiro[3.5]nonane structure exhibit significant biological activities, including:

  • Inhibition of Chemokine Receptors : The compound has been shown to regulate the activity of chemokine receptors CCR3 and CCR5, which are implicated in various inflammatory and immune responses. This suggests potential applications in treating conditions such as HIV/AIDS and other inflammatory diseases .
  • Antitumor Activity : Similar compounds have demonstrated antitumor properties, particularly against leukemia cells, making them candidates for further investigation in cancer therapy .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, related compounds have been found to inhibit protein synthesis at the ribosomal level, suggesting a possible mechanism for its antitumor activity .

Synthesis and Evaluation

A notable study focused on synthesizing derivatives of the azaspiro compound, evaluating their biological activity through various assays. The synthesis involved multiple steps, yielding high-purity products suitable for biological testing. The derivatives were assessed for their ability to inhibit specific cellular pathways associated with inflammation and tumor growth.

Table 1: Summary of Biological Activities

Compound NameActivity TypeReference
This compoundCCR3/CCR5 Inhibition
1-carbonyl-7-azaspiro[3.5]nonaneAntitumor (Leukemia)
2-Oxo-7-azaspiro[3.5]nonaneGPR119 Agonist

Future Directions

The ongoing research into the biological activities of azaspiro compounds highlights their potential as therapeutic agents. Future studies should focus on:

  • Mechanistic Studies : Elucidating the precise mechanisms through which these compounds exert their effects on cellular pathways.
  • Clinical Trials : Conducting trials to assess the efficacy and safety of these compounds in human subjects.
  • Structural Modifications : Exploring modifications to enhance potency and selectivity against target receptors.

Q & A

Basic: What are the key synthetic methodologies for preparing 6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid?

The synthesis typically involves multi-step organic reactions, leveraging spirocyclic ring formation and Boc-protection strategies. A common approach includes:

  • Spirocyclization : Formation of the azaspiro[3.5]nonane core via intramolecular cyclization of a precursor with appropriate leaving groups (e.g., bromides or tosylates) under basic conditions .
  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine functionality, often using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP .
  • Carboxylic Acid Functionalization : Oxidation or hydrolysis of ester intermediates (e.g., ethyl or benzyl esters) to yield the final carboxylic acid derivative .
    Key solvents include DMF or THF for cyclization and dichloromethane for Boc protection. Yield optimization often requires careful control of reaction temperature (0–25°C) and stoichiometric ratios .

Basic: What analytical techniques are recommended for characterizing this compound?

Characterization should integrate multiple techniques to confirm structure and purity:

  • NMR Spectroscopy : 1H/13C NMR to resolve spirocyclic geometry and confirm Boc-group integration. Look for characteristic tert-butyl signals at ~1.4 ppm (singlet) and carboxylic acid protons (if observable) .
  • Mass Spectrometry (HRMS or LC-MS) : To verify molecular ion peaks ([M+H]+ or [M−H]−) and rule out impurities.
  • HPLC/UPLC : For purity assessment using reverse-phase columns (C18) with mobile phases like acetonitrile/water (0.1% TFA) .
  • FT-IR : Confirm Boc-group carbonyl stretches (~1680–1720 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Contradictions often arise from:

  • Dynamic Stereochemistry : Spirocyclic systems may exhibit ring-flipping, leading to averaged NMR signals. Low-temperature NMR (e.g., −40°C) can resolve splitting by slowing conformational exchange .
  • Impurity Artifacts : Trace solvents (e.g., DMF) or byproducts (e.g., tert-butyl alcohol) may overlap with target signals. Use deuterated solvents and rigorous drying/purification (e.g., column chromatography) .
  • Tautomerism : The carboxylic acid group may form hydrogen-bonded dimers, altering chemical shifts. Analyze in DMSO-d6 to stabilize monomeric forms .

Advanced: What strategies improve synthetic yield in spirocyclic compound formation?

Yield optimization involves:

  • Precursor Design : Use sterically hindered substrates (e.g., gem-dibromo derivatives) to favor intramolecular cyclization over polymerization .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) or organocatalysts (e.g., DBU) can accelerate spirocyclization while minimizing side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like LiCl suppress competing pathways .
  • Temperature Control : Slow addition of reagents at −10°C reduces exothermic side reactions .

Advanced: How can computational tools predict reactivity or retrosynthetic pathways for this compound?

  • Retrosynthetic Analysis : AI-driven platforms (e.g., Reaxys or Pistachio) identify feasible precursors by matching reaction templates from spirocyclic databases. For example, breaking the spiro bond may suggest diketone or diamine precursors .
  • DFT Calculations : Predict regioselectivity in Boc protection or ring-opening reactions by modeling transition-state energies (e.g., Gaussian or ORCA software) .
  • Molecular Dynamics : Simulate solvent effects on spirocyclic conformation to guide crystallization conditions (e.g., using GROMACS) .

Advanced: What are the applications of this compound in drug discovery?

  • Peptidomimetic Scaffolds : The spirocyclic core mimics peptide β-turns, enabling protease resistance and enhanced bioavailability in kinase inhibitors or GPCR modulators .
  • Prodrug Design : The Boc group facilitates controlled release of active amines in vivo, while the carboxylic acid enables salt formation for improved solubility .
  • Biological Activity Screening : Derivatives (e.g., amides or esters) are tested for antimicrobial or anti-inflammatory activity via high-throughput assays .

Basic: What storage conditions ensure compound stability?

  • Temperature : Store at −20°C in airtight containers to prevent Boc-group hydrolysis .
  • Moisture Control : Use desiccants (e.g., silica gel) and avoid aqueous buffers unless immediately prior to use .
  • Light Sensitivity : Protect from UV exposure by wrapping vials in aluminum foil .

Advanced: How to troubleshoot low yields in Boc deprotection reactions?

  • Acid Selection : Use TFA in DCM (1:1 v/v) for efficient Boc removal. Avoid HCl, which may protonate the spirocyclic amine and hinder solubility .
  • Reaction Time : Monitor by TLC; extended times (>2 hrs) may degrade the spiro core.
  • Byproduct Trapping : Add scavengers (e.g., triisopropylsilane) to quench tert-butyl cations and prevent reattachment .

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